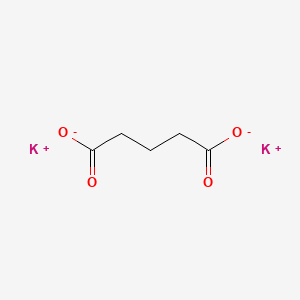

Dipotassium glutarate

Description

Historical Perspectives on Glutarate Chemistry Research

The study of glutaric acid and its salts is rooted in the broader history of dicarboxylic acid chemistry. While glutamic acid was identified in 1866 by German chemist Karl Heinrich Ritthausen, the simpler glutaric acid became a subject of interest later. wikipedia.org Significant research involving glutaric acid emerged in the mid-20th century, for instance, in the structural elucidation of complex organic molecules like arachidonic acid, where glutaric acid was identified as an oxidation product. nih.gov

A notable milestone in the context of glutarate chemistry was the description of glutaric aciduria in 1975, an inborn error of metabolism. coughlinlab.orgnih.gov This discovery highlighted the natural occurrence and metabolic role of glutaric acid in biological systems, stemming from the catabolism of amino acids such as lysine (B10760008) and tryptophan. wikipedia.org This biochemical context spurred further research into the properties and interactions of glutaric acid and its derivatives, including its salts like dipotassium (B57713) glutarate.

Significance of Dipotassium Glutarate in Modern Chemical Science

The significance of this compound in modern chemical science lies predominantly in its utility as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The glutarate dianion can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. nih.govfrontiersin.org The flexibility of the five-carbon chain of the glutarate ligand allows for the formation of diverse and stable framework structures. nih.gov

Researchers have utilized glutarate ligands, sourced from salts like this compound, to construct coordination polymers with interesting properties, such as photoluminescence. frontiersin.orgresearchgate.net For example, europium(III)- and terbium(III)-glutarate coordination polymers exhibit characteristic red and green emissions, respectively, which have potential applications in sensing and optical materials. frontiersin.orgresearchgate.net Furthermore, this compound serves as a starting material or precursor in organic synthesis. An example is its use in the synthesis of N-(D-glucos-1-yl)-L-glutamate, a compound with potential applications in food chemistry. imreblank.ch

Scope and Objectives of Research on this compound

Current research involving this compound and the glutarate moiety is focused on several key areas. A primary objective is the design and synthesis of novel coordination polymers with tailored structures and functionalities. nih.govresearchgate.net Scientists are exploring how the choice of metal ions, co-ligands, and reaction conditions influences the resulting network topology and properties of glutarate-based polymers. nih.gov

A significant research goal is the development of functional materials for specific applications. This includes the creation of luminescent materials for sensing specific ions or molecules, as demonstrated by the use of lanthanide-glutarate polymers for detecting Fe³⁺ ions. frontiersin.orgresearchgate.net Another area of investigation is the exploration of the magnetic and catalytic properties of metal-glutarate frameworks. The ultimate aim is to leverage the structural versatility of the glutarate ligand to produce advanced materials with predictable and useful characteristics for technological applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆K₂O₄ guidechem.com |

| Molecular Weight | 208.3 g/mol fda.gov |

| SMILES | C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] fda.gov |

| InChI Key | FLAYZGYYOSGYDY-UHFFFAOYSA-L fda.gov |

| CAS Number | 39649-90-6 fda.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-hydroxy-glutaric acid coughlinlab.org |

| Adipic acid wikipedia.org |

| Arachidonic acid nih.gov |

| This compound guidechem.com |

| Europium(III)-glutarate |

| Glutaric acid wikipedia.org |

| Glutamic acid wikipedia.org |

| Lysine wikipedia.org |

| N-(D-glucos-1-yl)-L-glutamate imreblank.ch |

| Succinic acid wikipedia.org |

| Terbium(III)-glutarate |

Structure

3D Structure of Parent

Properties

CAS No. |

39649-90-6 |

|---|---|

Molecular Formula |

C5H6K2O4 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

dipotassium;pentanedioate |

InChI |

InChI=1S/C5H8O4.2K/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

InChI Key |

FLAYZGYYOSGYDY-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] |

Canonical SMILES |

C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] |

Other CAS No. |

39649-90-6 |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Chemistry of Dipotassium Glutarate

Established Synthetic Routes for Glutaric Acid and its Salts

The industrial and laboratory-scale production of glutaric acid has been achieved through various chemical pathways. These routes often begin with cyclic or linear C5 precursors and employ oxidation, carbonylation, or biological conversion to introduce the required carboxyl functionalities.

Oxidation represents one of the most established strategies for synthesizing glutaric acid. These methods typically involve the oxidative cleavage of five-carbon cyclic molecules.

One common precursor is cyclopentanone, which can be oxidized using nitric acid in the presence of a catalyst such as vanadium pentoxide. The reaction requires careful temperature control to prevent side reactions that could lead to the formation of succinic acid. Research has also explored the use of molecular oxygen or air as the oxidant, often in acetic acid as a solvent and catalyzed by transition metal salts, such as those of manganese(II). Under specific conditions of temperature and pressure, these aerobic oxidation methods have achieved high conversion rates of cyclopentanone, with significant selectivity for glutaric acid.

Cyclopentene (B43876) is another key precursor. "Green" chemistry approaches have focused on its oxidation using hydrogen peroxide, a more environmentally benign oxidant than nitric acid. These reactions are often catalyzed by tungstic acid, proceeding through a glutaraldehyde (B144438) intermediate which is subsequently oxidized to glutaric acid. This method can be performed without organic solvents, enhancing its sustainability profile. Phase-transfer catalysts have also been employed to facilitate the reaction between aqueous hydrogen peroxide and the organic cyclopentene substrate, achieving high yields of glutaric acid.

Other oxidation routes include the cleavage of dihydropyran and the oxidation of glutaraldehyde. The latter can be achieved using air as the oxidant over a solid-supported palladium catalyst. Additionally, glutaric acid can be prepared from 1,3-dibromopropane (B121459) via a two-step process involving the formation of a dinitrile with sodium or potassium cyanide, followed by hydrolysis.

Table 1: Comparison of Oxidation-Based Syntheses of Glutaric Acid

| Precursor | Oxidant/Catalyst | Key Findings | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Cyclopentanone | Nitric acid / Vanadium pentoxide | A well-established method, but requires careful temperature control to avoid side products like succinic acid. | Crude yields of 80-85% reported. | |

| Cyclopentanone | Oxygen (O₂) / Mn(II) salt in acetic acid | Aerobic oxidation under mild conditions (100 °C, 0.1 MPa). | Over 98% conversion with up to 68% selectivity for glutaric acid. | |

| Cyclopentene | Hydrogen peroxide (H₂O₂) / Tungstic acid | A "green" synthesis route that avoids harsh acids and organic solvents. | High yields have been achieved, with one study reporting 98.8% over a recovered catalyst. | |

| Glutaraldehyde | Air / Supported Palladium (Pd) catalyst | Oxidation under moderate conditions with high conversion and selectivity. The solid catalyst is easily separated. | High conversion and selectivity reported. |

Carbonylation reactions, specifically hydrocarboxylation, offer an alternative pathway to dicarboxylic acids. This approach involves the addition of a carboxyl group to an unsaturated substrate. The synthesis of glutaric acid can be achieved by reacting crotonic acid with carbon monoxide and hydrogen in the presence of a cobalt catalyst, such as cobalt carbonyl. This initial step forms glutaraldehydic acid, which is then oxidized in a subsequent step using oxygen to yield the final glutaric acid product. This process demonstrates a method for building the C5 dicarboxylic acid structure from a C4 precursor.

Reflecting a shift towards sustainable manufacturing, significant research has been directed at producing glutaric acid from renewable feedstocks using metabolically engineered microorganisms. These biocatalytic routes often leverage the natural metabolism of amino acids.

Engineered strains of Corynebacterium glutamicum and Escherichia coli have been developed to overproduce glutaric acid from glucose. One prominent pathway involves the conversion of L-lysine, a key fermentation product, into glutarate. This is achieved by introducing a synthetic pathway that may include enzymes such as lysine (B10760008) decarboxylase, transaminases, and dehydrogenases. For instance, a pathway can convert L-lysine to 5-aminovaleric acid (AVA), which is then transaminated to glutarate semialdehyde and subsequently oxidized to glutarate.

Metabolic engineering strategies focus on optimizing these pathways by eliminating competing reactions, enhancing precursor supply, and improving the efficiency of the heterologous enzymes. Fed-batch fermentation processes using these engineered strains have achieved high titers, with some studies reporting glutarate concentrations exceeding 100 g/L. These biological methods provide a route to glutaric acid from renewable resources like glucose and molasses.

Table 2: Biocatalytic Production of Glutaric Acid

| Microorganism | Feedstock | Key Pathway/Enzymes | Reported Titer | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Glucose | Engineered L-lysine degradation pathway (e.g., DavB, DavA, GabT, GabD). | 105.3 g/L in fed-batch fermentation. | |

| Corynebacterium glutamicum | Glucose, Molasses | Conversion of 5-aminovalerate using 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD). | Over 90 g/L in a fed-batch process. | |

| Escherichia coli | Glucose | Engineered pathways, often leveraging L-lysine as an intermediate. | 53.7 g/L achieved with an optimized nitrogen feeding strategy. |

Targeted Synthesis of Dipotassium (B57713) Glutarate: Specific Methodologies

Once glutaric acid has been synthesized and purified, it can be converted into its dipotassium salt. This process is typically a straightforward acid-base reaction followed by isolation of the salt product.

The most direct method for preparing dipotassium glutarate is the neutralization of glutaric acid with a suitable potassium base. This is a classic acid-base reaction where two equivalents of the base are required to deprotonate both carboxylic acid groups of the glutaric acid molecule.

C₃H₆(COOH)₂ + 2 KOH → C₃H₆(COOK)₂ + 2 H₂O

Alternatively, other potassium bases such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) can be used. With these bases, the reaction produces carbon dioxide gas as a byproduct, which must be allowed to evolve safely from the reaction vessel.

The isolation of solid this compound from the reaction mixture is achieved through crystallization, a process heavily influenced by the choice of solvent and operating parameters.

Solvent Selection: Water is the primary solvent for the neutralization reaction due to the high solubility of glutaric acid, potassium hydroxide, and the resulting this compound salt. However, for crystallization, the high solubility of this compound in water can make isolation difficult. Therefore, an anti-solvent crystallization technique is often employed. An anti-solvent is a solvent in which the desired product has low solubility and which is miscible with the primary solvent. Common anti-solvents for precipitating ionic salts from aqueous solutions include polar organic solvents like ethanol, propanol, or acetone. By adding one of these anti-solvents to the concentrated aqueous solution of this compound, the dielectric constant of the solvent mixture is lowered, which reduces the solubility of the ionic salt and induces its precipitation.

Crystallization Parameters: Several factors can be controlled to optimize the yield and quality of the crystals.

Supersaturation: This is the primary driving force for crystallization and can be achieved by concentrating the aqueous solution (by evaporating water) before adding the anti-solvent, or by controlling the rate of anti-solvent addition.

Temperature: Lowering the temperature of the solution generally decreases the solubility of the salt, promoting crystallization and increasing the final yield.

Rate of Anti-solvent Addition: A slower addition rate can lead to the formation of larger, more well-defined crystals, while a rapid addition may cause rapid precipitation, resulting in smaller particles or an amorphous solid.

Agitation: Stirring the solution during crystallization helps to maintain a uniform temperature and concentration, which can lead to a more homogeneous crystal size distribution.

After precipitation, the solid this compound is isolated by filtration, washed with a small amount of the anti-solvent to remove residual impurities, and then dried under vacuum to remove any remaining solvent.

Table 3: Influence of Solvent Parameters on this compound Crystallization

| Parameter | Influence on Crystallization | Typical Approach |

|---|---|---|

| Primary Solvent | High solubility of reactants and product for neutralization. | Water. |

| Anti-Solvent | Reduces the solubility of the ionic salt, inducing precipitation. The choice affects crystal morphology and purity. | Ethanol, propanol, or acetone. |

| Solvent Polarity (Dielectric Constant) | A lower dielectric constant of the solvent mixture decreases the solubility of the ionic salt. | Achieved by mixing water with a less polar anti-solvent. |

| Solution Viscosity | Higher viscosity can impede mass transfer and slow down crystal growth, potentially leading to smaller particles. | Generally not a primary control parameter but is an inherent property of the chosen solvent system. |

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, utilizing renewable resources, and employing safer chemical pathways. The synthesis of glutaric acid, the precursor to this compound, is a key area for applying these principles.

Traditionally, dicarboxylic acids have been produced from petroleum-based feedstocks through oxidation processes that often use harsh and hazardous reagents. Modern approaches, however, are shifting towards bio-based routes and cleaner catalytic systems.

Key Green Chemistry Strategies:

Renewable Feedstocks: A significant advancement is the use of cellulose-derived platform chemicals to produce α,ω-dicarboxylic acids. rsc.org This approach leverages abundant and renewable biomass, reducing the reliance on fossil fuels.

Green Oxidants: The use of hydrogen peroxide (H₂O₂) as a "green" oxidant is highly desirable because its only byproduct is water. nih.govmdpi.com Catalytic systems, such as those using selenium or sulfonic acid functionalized reduced graphene oxide (SA-rGO), can efficiently facilitate the oxidation of precursor aldehydes to carboxylic acids using H₂O₂ under mild conditions. nih.govmdpi.com

Catalytic Routes: The development of efficient catalysts is crucial. For instance, carbonate-promoted C-H carboxylation allows for the synthesis of dicarboxylic acids from bio-based molecules like 2-furoic acid and CO₂, avoiding harsh oxidation steps. rsc.org While not directly for glutaric acid, this principle of catalytic carboxylation represents a promising green pathway.

Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic routes generally offer higher atom economy compared to stoichiometric reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly efficient catalysts can often enable milder reaction conditions. mdpi.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the application of this compound in various fields. A combination of advanced purification techniques is often employed to remove impurities such as residual reactants, byproducts, and inorganic salts.

Advanced Chromatographic Separation Methods

Chromatography is a powerful technique for separating and purifying organic acids and their salts with high resolution. High-performance liquid chromatography (HPLC) is the most common method. sigmaaldrich.com

Ion-Exclusion Chromatography (IEC): This is a preferred method for separating weak acids like glutaric acid and its salts. shimadzu.com The separation mechanism is based on the electrostatic repulsion between the ionized analyte and the stationary phase, which is typically a sulfonated polystyrene-divinylbenzene resin. Stronger acids are repelled more and elute earlier. shimadzu.com

Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. While organic acids are highly polar, specialized columns, such as C18 phases modified to be stable in 100% aqueous mobile phases, can be used. sigmaaldrich.com The mobile phase is typically a buffered aqueous solution, and its pH is a critical parameter for controlling the retention of the analyte. oup.com

Mixed-Mode Chromatography: Columns that combine both reversed-phase and ion-exchange characteristics offer unique selectivity. sielc.com For instance, a Primesep D column can separate organic acids by a mixture of anion exchange and reversed-phase mechanisms, providing flexibility in method development by adjusting mobile phase parameters like acetonitrile (B52724) concentration and buffer. sielc.com

Electrostatic Ion Chromatography: This method utilizes a stationary phase coated with micelles of a conjugated acid salt. It allows for the separation of organic acids and their salts using pure water as the mobile phase, making it an environmentally friendly analytical technique. nih.gov

Table 1: Comparison of HPLC Techniques for this compound Purification

| Technique | Stationary Phase Principle | Typical Mobile Phase | Separation Basis | Advantages |

|---|---|---|---|---|

| Ion-Exclusion Chromatography (IEC) | Ionized functional groups (e.g., sulfonate) | Dilute mineral acid (e.g., H₂SO₄) | Donnan exclusion of anions from the resin pores | High selectivity for weak acids shimadzu.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobic alkyl chains (e.g., C18) | Aqueous buffer/organic modifier (e.g., acetonitrile) | Hydrophobic interactions | Versatility, wide availability of columns sigmaaldrich.comoup.com |

| Mixed-Mode Chromatography | Combined hydrophobic and ion-exchange groups | Aqueous buffer/organic modifier | Multiple interaction modes (hydrophobic, ionic) | Unique selectivity, enhanced retention control sielc.com |

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. illinois.edu The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org

Recrystallization Procedure:

Solvent Selection: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Water is a likely candidate for a polar salt like this compound.

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution. libretexts.org

Filtration (Hot): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The solution is allowed to cool slowly. As the solubility decreases, pure this compound crystallizes out, leaving the soluble impurities in the mother liquor. youtube.com

Isolation: The pure crystals are collected by vacuum filtration. libretexts.org

Drying: The crystals are dried to remove any residual solvent.

Table 2: Key Strategies in Crystallization of Potassium Salts

| Strategy | Principle | Key Parameters | Applicability |

|---|---|---|---|

| Cooling Recrystallization | Solubility decreases significantly with decreasing temperature. libretexts.org | Cooling rate, solvent choice, saturation level. | Compounds with a steep solubility curve. |

| Anti-Solvent Precipitation | Addition of a miscible solvent in which the solute is insoluble. mdpi.com | Anti-solvent choice, addition rate, solvent/anti-solvent ratio. | Compounds with high solubility or low temperature-dependence of solubility. |

| Evaporative Crystallization | Solvent is removed (evaporated) to increase solute concentration beyond saturation. mt.com | Temperature, pressure (vacuum), evaporation rate. | Highly soluble compounds where cooling or anti-solvent methods are inefficient. |

Membrane-Based Filtration and Dialysis in Purification

Membrane-based technologies offer energy-efficient and continuous processes for the purification of organic acid salts. acs.orgnih.gov These methods separate molecules based on size, charge, and pressure gradients.

Nanofiltration (NF): This pressure-driven membrane process is particularly effective for separating divalent ions from monovalent ions. cetjournal.itresearchgate.net Since glutarate is a divalent anion (C₅H₆O₄²⁻), nanofiltration can be used to separate this compound from monovalent salt impurities (e.g., KCl) or from smaller organic acids. The rejection mechanism in NF membranes involves a combination of size exclusion (sieving) and electrostatic interactions (Donnan exclusion). nih.gov

Ultrafiltration (UF): This technique uses membranes with larger pores than NF and is primarily used to remove larger molecules like proteins, polysaccharides, and microorganisms from fermentation broths before further purification of the organic acid salt. acs.orgalfalaval.com

Electrodialysis (ED): ED uses ion-exchange membranes and an electric potential difference to separate ionic species from non-ionic ones. nih.gov It is a promising technology for recovering and purifying organic acids from fermentation broths, as it can efficiently demineralize the solution without adding chemical reagents. nih.gov

Dialysis: This is a diffusion-based process where a semi-permeable membrane separates the this compound solution from a dialysis fluid (dialysate). Small molecules like inorganic salts and low-molecular-weight impurities can pass through the membrane into the dialysate, while the larger this compound molecules are retained.

Table 3: Overview of Membrane-Based Purification Techniques

| Technique | Driving Force | Separation Principle | Primary Application for this compound |

|---|---|---|---|

| Ultrafiltration (UF) | Pressure | Size exclusion (macromolecules) alfalaval.com | Clarification of fermentation broths; removal of high MW impurities. acs.org |

| Nanofiltration (NF) | Pressure | Size exclusion and charge repulsion (divalent ions) nih.gov | Separation from monovalent salts; concentration. cetjournal.itresearchgate.net |

| Electrodialysis (ED) | Electric Potential | Migration of ions through ion-exchange membranes nih.gov | Demineralization (desalting) of the product solution. |

| Dialysis | Concentration Gradient | Diffusion through a semi-permeable membrane | Removal of small molecule impurities like inorganic salts. |

Advanced Spectroscopic and Structural Characterization of Dipotassium Glutarate

High-Resolution Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of the Glutarate Anion

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of the glutarate dianion. The flexibility of the five-carbon chain allows for various conformations, and the vibrational modes are sensitive to these geometric changes.

The key vibrational bands for the glutarate anion are associated with the carboxylate (COO⁻) groups and the methylene (B1212753) (CH₂) chain.

Carboxylate Stretching: The deprotonated carboxylate groups give rise to two characteristic strong bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). In IR spectra of dicarboxylates like glutarate, the asymmetric stretch typically appears in the 1560–1620 cm⁻¹ region, while the symmetric stretch is found around 1400–1440 cm⁻¹. The precise positions and separation of these bands can provide information about the coordination environment of the carboxylate groups with the potassium ions.

Methylene Vibrations: The CH₂ groups of the glutarate backbone exhibit stretching, bending (scissoring), wagging, and twisting modes. The CH₂ stretching vibrations are typically observed in the 2800–3000 cm⁻¹ range. Deformation modes, which are more conformationally sensitive, appear at lower wavenumbers, often below 1400 cm⁻¹. ias.ac.in

C-C Framework: Skeletal vibrations of the carbon backbone occur at lower frequencies and can be complex. However, their patterns in both IR and Raman spectra can act as a "fingerprint" for a specific conformation. physicsopenlab.org

Conformational analysis relies on the fact that different spatial arrangements of the atoms (conformations) will have slightly different vibrational energies. For instance, the relative intensities and frequencies of certain CH₂ rocking or twisting modes can differ between a planar, all-trans conformation and a more twisted or folded conformation of the glutarate chain. By comparing experimental spectra with theoretical calculations for different possible conformers, the most probable structure of the anion can be inferred. The presence of potassium cations can also influence the spectra by inducing small shifts in the vibrational frequencies of the nearby carboxylate groups. metrohm.com

Table 1: Typical Vibrational Modes for the Glutarate Anion

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1560 - 1620 | Stretching of the carboxylate C=O bonds out-of-phase. |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1440 | Stretching of the carboxylate C=O bonds in-phase. |

| CH₂ Scissoring | ~1465 | Bending vibration where H atoms move toward each other. |

| C-O in-plane bending | ~1300-1420 | Bending of the C-O bond within the carboxylate plane. ias.ac.in |

| C-C Stretching | 1000 - 1200 | Stretching of the carbon-carbon single bonds in the backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure of dipotassium (B57713) glutarate in solution and for studying its dynamic behavior. ¹H and ¹³C NMR are the most common techniques employed.

¹H NMR Spectroscopy: The proton NMR spectrum of the symmetrical glutarate anion is expected to be relatively simple. It would feature two distinct signals corresponding to the different sets of methylene protons.

The protons on the central carbon (C3) would appear as one signal.

The protons on the carbons adjacent to the carboxylate groups (C2 and C4) would appear as a second, chemically equivalent signal.

Due to spin-spin coupling, the C3 protons would appear as a quintet (or a multiplet), and the C2/C4 protons would appear as a triplet. The integration of these signals would show a 2:4 ratio, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework. For the symmetric glutarate anion, three distinct signals are expected:

One signal for the carboxylate carbons (C1 and C5).

One signal for the methylene carbons adjacent to the carboxylates (C2 and C4).

One signal for the central methylene carbon (C3).

The chemical shifts are influenced by the electronegative oxygen atoms of the carboxylate groups, causing the carbons closer to these groups (C1, C5, C2, C4) to appear further downfield (at a higher ppm value) compared to the central carbon (C3). libretexts.org

Dynamic studies using variable-temperature NMR could reveal information about the rotational barriers around the C-C bonds in the glutarate backbone. Changes in the line shapes or chemical shifts of the NMR signals with temperature can indicate that the molecule is undergoing conformational exchange on the NMR timescale.

Table 2: Predicted NMR Assignments for Dipotassium Glutarate in D₂O

| Nucleus | Atom Position(s) | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

| ¹H | C2-H ₂, C4-H ₂ | ~2.2 - 2.4 | Triplet (t) |

| ¹H | C3-H ₂ | ~1.8 - 2.0 | Quintet (quin) |

| ¹³C | C 1, C 5 (COO⁻) | ~180 - 185 | Singlet |

| ¹³C | C 2, C 4 | ~35 - 45 | Singlet |

| ¹³C | C 3 | ~20 - 30 | Singlet |

Note: Predicted chemical shift ranges are based on typical values for similar functional groups and may vary depending on solvent and concentration. pdx.eduoregonstate.edu

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and assess its purity. For an ionic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, forming gaseous ions. For this compound, several ionic species could be observed depending on the mode of operation:

Negative Ion Mode: The most informative spectrum would likely be obtained in negative ion mode. One would expect to see the singly charged glutarate monoanion [C₅H₇O₄]⁻ at an m/z corresponding to the mass of glutaric acid minus one proton (approx. 131.06 Da). The glutarate dianion [C₅H₆O₄]²⁻ might also be observed at an m/z of approximately 65.02 Da.

Positive Ion Mode: In positive ion mode, adduct ions may be observed, such as the [K(C₅H₆K₂O₄)]⁺ ion or, more likely, an ion corresponding to the potassium adduct of the glutarate monoanion, [C₅H₇O₄K₂]⁺.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. wikipedia.org When the glutarate anion is selected and fragmented, characteristic losses are expected. A common fragmentation pathway for carboxylates is the loss of CO₂ (44 Da). libretexts.orgmetwarebio.com This would result in a fragment ion that can help confirm the structure.

The high resolution of modern mass spectrometers allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition. The monoisotopic mass of this compound (C₅H₆K₂O₄) is calculated to be 207.9540 Da. nih.gov

Reactivity and Chemical Transformations of Dipotassium Glutarate

Acid-Base Equilibria and Buffering Capacities of Glutarate Solutions

Dipotassium (B57713) glutarate is the salt of a weak diprotic acid (glutaric acid, H₂C₅H₆O₄) and a strong base (potassium hydroxide, KOH). When dissolved in water, it dissociates completely into potassium ions (K⁺) and glutarate dianions (C₅H₆O₄²⁻). The glutarate ion can act as a Brønsted-Lowry base by accepting protons from water, establishing a series of equilibria.

The acid-base behavior of the glutarate system is defined by the two acid dissociation constants (pKa) of its conjugate acid, glutaric acid.

First Equilibrium: H₂C₅H₆O₄ + H₂O ⇌ HC₅H₆O₄⁻ + H₃O⁺ ; pKa₁ ≈ 4.34

Second Equilibrium: HC₅H₆O₄⁻ + H₂O ⇌ C₅H₆O₄²⁻ + H₃O⁺ ; pKa₂ ≈ 5.22

An aqueous solution of dipotassium glutarate is basic due to the hydrolysis of the glutarate dianion:

C₅H₆O₄²⁻(aq) + H₂O(l) ⇌ HC₅H₆O₄⁻(aq) + OH⁻(aq)

A solution containing a mixture of glutaric acid and this compound, or monopotassium glutarate and this compound, can function as a buffer. The buffering capacity is most effective in the pH ranges close to the pKa values of glutaric acid, approximately pH 3.3-5.3 and pH 4.2-6.2. Such buffer systems are crucial in various chemical and biological applications for maintaining a stable pH.

| Equilibrium Step | pKa Value |

|---|---|

| pKa₁ | ~4.34 |

| pKa₂ | ~5.22 |

Complexation Chemistry of this compound with Metal Ions

The glutarate dianion, possessing two carboxylate groups, can function as a chelating ligand, binding to metal ions to form stable coordination complexes. This ability to sequester metal ions is a key feature of its chemical reactivity.

The two negatively charged carboxylate groups of the glutarate ion can each coordinate with a positively charged metal ion. This simultaneous binding by two donor atoms on the same ligand to a central metal ion is known as chelation. The flexible five-carbon backbone of the glutarate molecule allows it to form a thermodynamically stable seven-membered ring with the metal ion.

The strength of the interaction between the glutarate ligand and a metal ion is quantified by the stability constant (or formation constant, K). A higher stability constant indicates a stronger interaction and a more stable complex. Stability constants are determined for stepwise or cumulative formation of metal-ligand complexes in solution. wikipedia.orgscispace.com

Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺ ; K₁ = [ML⁽ⁿ⁻²⁾⁺] / ([Mⁿ⁺][L²⁻])

| Metal Ion | log K |

|---|---|

| La³⁺ | 3.02 |

| Y³⁺ | 3.25 |

The formation of metal-glutarate complexes can be detected and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The coordination of the carboxylate groups to a metal ion alters their vibrational frequencies. In the IR spectrum of free glutarate, the symmetric and antisymmetric C=O stretching vibrations of the carboxylate group (COO⁻) are prominent. Upon complexation, the positions of these bands shift, providing evidence of the metal-ligand bond formation. The magnitude of the shift can offer insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). acs.orgwayne.edu

UV-Visible (UV-Vis) Spectroscopy: For transition metal ions with d-electrons, complexation with glutarate can lead to changes in their UV-Vis absorption spectra. nih.gov The ligand field created by the carboxylate oxygen atoms influences the energy of the metal's d-orbitals. This can cause a shift in the wavelength and intensity of the d-d electronic transitions, resulting in a color change or altered absorbance profile of the solution. researchgate.netlibretexts.orglibretexts.orgbath.ac.uk

Esterification and Amidation Reactions Involving the Glutarate Moiety

The carboxylate groups of the glutarate moiety are key sites for synthetic transformations such as esterification and amidation.

Esterification: While the this compound salt is generally unreactive towards alcohols, it can be converted to its corresponding diester. This is typically achieved by first acidifying the salt to produce glutaric acid. The resulting glutaric acid can then undergo a Fischer esterification reaction by heating it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.comyoutube.com The reaction is reversible and driven to completion by removing the water formed.

HOOC-(CH₂)₃-COOH + 2 R'OH ⇌ R'OOC-(CH₂)₃-COOR' + 2 H₂O (Glutaric Acid + Alcohol ⇌ Glutarate Diester + Water)

Amidation: The formation of amides from this compound is also possible. A modern and efficient method involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent. organic-chemistry.orgnih.govsemanticscholar.org Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base, can activate the carboxylate groups in situ, allowing them to react with a primary or secondary amine to form the corresponding diamide (B1670390). organic-chemistry.orgnih.govsemanticscholar.org This method is particularly useful as it avoids the need to first isolate the potentially sensitive free carboxylic acid. nih.govhepatochem.com

Redox Chemistry of this compound in Specific Environments

The glutarate molecule consists of two carboxylate groups at their highest oxidation state and a saturated hydrocarbon chain.

Oxidation: The trimethylene (-CH₂-) chain of the glutarate anion is susceptible to oxidation, though it is generally resistant to mild oxidizing agents. Strong oxidizing agents under forcing conditions can oxidize the hydrocarbon chain, potentially leading to chain cleavage and the formation of smaller carboxylic acids, and ultimately carbon dioxide and water.

Reduction: The carboxylate groups are resistant to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylate functionality. This reaction, typically performed on the ester or the free acid rather than the salt, would convert the glutarate moiety into 1,5-pentanediol.

R'OOC-(CH₂)₃-COOR' --(1. LiAlH₄ / 2. H₂O)--> HO-(CH₂)₅-OH (Glutarate Diester --(Reduction)--> 1,5-Pentanediol)

In biological systems, specific enzymatic pathways exist for the metabolism of glutarate. For instance, in some microorganisms, glutarate can be activated to glutaryl-CoA and subsequently oxidized and decarboxylated as part of cellular metabolism.

Biochemical and Metabolic Roles of Glutarate As It Relates to Dipotassium Glutarate As a Biochemical Reagent/intermediate

Glutarate as an Intermediate in Central Metabolic Pathways

Glutarate is a dicarboxylic acid that participates in cellular metabolism, primarily arising from the breakdown of amino acids.

Glutarate is recognized as an intermediate product in the metabolic breakdown of the amino acids lysine (B10760008) and tryptophan. researchgate.net The catabolism of these amino acids generates glutaryl-CoA, which can then be hydrolyzed to form glutaric acid. nih.gov In some organisms, including certain bacteria, the degradation of lysine proceeds through glutarate and L-2-hydroxyglutarate to ultimately yield succinate, a key metabolic intermediate. nih.gov The enzyme succinate-hydroxymethylglutarate CoA-transferase (SUGCT) plays a role in synthesizing glutaryl-CoA from glutarate during the catabolism of tryptophan and lysine. researchgate.net In humans, a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase, catalyzes the initial steps of lysine breakdown. plos.orgyoutube.com

Deficiencies in the enzymes involved in these pathways can lead to metabolic disorders. For instance, glutaric aciduria is a condition characterized by the abnormal excretion of glutaric, beta-hydroxyglutaric, and glutaconic acids, resulting from a deficiency in glutaryl-CoA dehydrogenase. nih.gov This enzyme is crucial for the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. nih.gov

The metabolism of glutarate is intrinsically linked to the citric acid cycle (TCA cycle), a central hub of cellular energy production. This connection is primarily established through α-ketoglutarate, a key intermediate of the TCA cycle. wikipedia.orgfrontiersin.orgyoutube.com Several metabolic pathways, including the degradation of amino acids like glutamate (B1630785), glutamine, arginine, proline, and histidine, converge to produce α-ketoglutarate. youtube.com

Glutamate, in particular, shares a close metabolic relationship with α-ketoglutarate. The enzyme glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, thereby providing a direct link between amino acid metabolism and the TCA cycle. wikipedia.orgnih.govnih.gov This reaction is crucial for both the synthesis of glutamate from TCA cycle intermediates and the entry of carbon skeletons from glutamate into the cycle for energy production or biosynthesis. nih.gov In astrocytes, GDH plays a significant anaplerotic role, meaning it helps replenish the pool of TCA cycle intermediates. nih.gov The conversion of L-2-hydroxyglutarate, derived from glutarate in some bacterial pathways, to α-ketoglutarate further solidifies this connection. nih.gov

Enzymatic Transformations of Glutarate

Several enzymes are involved in the metabolic processing of glutarate and its derivatives, facilitating its integration into central metabolic pathways.

While the term "glutarate dehydrogenase" is not extensively characterized as a single enzyme that directly acts on glutarate, several dehydrogenase enzymes are critical in the metabolism of glutarate-related compounds. Glutamate dehydrogenase (GDH) is a key enzyme that interconverts glutamate and α-ketoglutarate. nih.govnih.gov GDH can be dependent on either NADP+ or NAD+ and plays a vital role in linking carbon and nitrogen metabolism. nih.gov The catalytic mechanism of GDH involves the binding of substrates and coenzymes to its active site, facilitating the reversible oxidation of L-glutamate. nih.govnih.gov

In the context of glutarate metabolism, glutaryl-CoA dehydrogenase is a crucial enzyme that catalyzes the dehydrogenation of glutaryl-CoA. nih.gov Additionally, the oxoglutarate dehydrogenase complex (OGDC) or α-ketoglutarate dehydrogenase complex, is a multi-enzyme complex that catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the citric acid cycle. wikipedia.orgyoutube.com This reaction is an oxidative decarboxylation that involves three main steps: decarboxylation of α-ketoglutarate, reduction of NAD+ to NADH, and the transfer of the resulting molecule to Coenzyme A to form succinyl-CoA. wikipedia.orgyoutube.com

Coenzyme A (CoA) transferases are a class of enzymes that catalyze the transfer of a CoA group from a donor molecule to an acceptor. wikipedia.org In the context of glutarate metabolism, succinyl-CoA:glutarate-CoA transferase (SUGCT) is a key enzyme. uniprot.orgnih.gov SUGCT catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to glutarate, producing glutaryl-CoA and succinate. uniprot.org This reaction is an important step in the degradation pathways of lysine and tryptophan, as it allows for the re-esterification of free glutarate back into glutaryl-CoA for further metabolism. nih.gov This function is viewed as a form of metabolite repair, preventing the loss of glutarate through excretion. nih.gov

Another related enzyme is glutarate-CoA ligase, also known as glutaryl-CoA synthetase. This enzyme belongs to the ligase family and catalyzes the formation of glutaryl-CoA from glutarate, ATP, and CoA. wikipedia.org This reaction results in the production of ADP, phosphate (B84403), and glutaryl-CoA, and it participates in fatty acid metabolism and lysine degradation. wikipedia.org

Glutarate as a Substrate or Inhibitor in in vitro Enzymatic Studies

In laboratory settings, glutarate is utilized as a tool to study various enzymatic reactions, serving as both a substrate for certain enzymes and an inhibitor for others.

As a substrate, glutarate is used in assays for enzymes such as succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.gov In these studies, the enzymatic conversion of glutarate and a CoA donor to glutaryl-CoA is measured to determine the enzyme's activity and kinetic properties. nih.gov Furthermore, the carbon starvation-induced protein D (CsiD), an iron(II)/α-ketoglutarate-dependent oxygenase found in Escherichia coli, utilizes glutarate as a substrate, catalyzing its hydroxylation to L-2-hydroxyglutarate as part of the lysine degradation pathway. nih.govacs.org

Conversely, glutarate has been shown to act as a competitive inhibitor of certain enzymes. For example, studies have demonstrated that glutarate, along with its derivatives glutaconate and beta-hydroxyglutarate, can competitively inhibit brain glutamate decarboxylase. nih.gov This enzyme is responsible for the synthesis of the neurotransmitter GABA from glutamate. wikipedia.org The inhibitory effect of these compounds on glutamate decarboxylase has been investigated as a potential explanation for the neurological symptoms observed in glutaric aciduria. nih.gov Competitive inhibitors are molecules that structurally resemble the enzyme's natural substrate and compete for binding to the active site, thereby reducing the enzyme's activity. byjus.com

Interactive Data Table: Enzymes Involved in Glutarate Metabolism

| Enzyme | EC Number | Function | Role in Metabolism |

| Succinyl-CoA:glutarate-CoA transferase (SUGCT) | 2.8.3.13 | Catalyzes the transfer of CoA from succinyl-CoA to glutarate, forming glutaryl-CoA. uniprot.org | Lysine and tryptophan degradation, metabolite repair. nih.gov |

| Glutarate-CoA ligase | 6.2.1.6 | Catalyzes the formation of glutaryl-CoA from glutarate, ATP, and CoA. wikipedia.org | Fatty acid metabolism and lysine degradation. wikipedia.org |

| Glutaryl-CoA dehydrogenase | 1.3.8.6 | Catalyzes the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. nih.gov | Lysine and tryptophan degradation. nih.gov |

| Glutamate dehydrogenase (GDH) | 1.4.1.2, 1.4.1.3, 1.4.1.4 | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. wikipedia.orgnih.gov | Links amino acid metabolism with the Citric Acid Cycle. nih.gov |

| Carbon starvation-induced protein D (CsiD) | 1.14.11.n4 | Hydroxylates glutarate to L-2-hydroxyglutarate. nih.govacs.org | Bacterial lysine degradation. nih.gov |

Glutarate as a Molecular Probe in Biochemical Research

In biochemical research, molecules with structures similar to glutarate have been developed as molecular probes for imaging and diagnostic purposes. A notable example is the use of radiolabeled glucarate (B1238325), a six-carbon dicarboxylic acid structurally related to glutarate, in molecular imaging. Probes such as [⁹⁹ᵐTc]glucarate and [¹⁸F]glucarate have been investigated for their ability to target areas of tissue death (necrosis) and certain types of tumors. nih.gov

The mechanism for this targeting is believed to involve the probe's ability to bind to positively charged histone proteins. nih.gov In healthy cells, histones are located within the nucleus. However, when cells undergo necrosis, the cell and nuclear membranes rupture, exposing the internal contents, including histones. The glucarate probe can then accumulate in these areas, allowing for non-invasive imaging. nih.gov This "necrosis-avid" property has potential applications in the early detection of conditions like myocardial infarction and in assessing tissue viability. nih.gov

Furthermore, the tumor-seeking capabilities of probes like [⁹⁹ᵐTc]glucarate have been linked to the expression of specific transporters, such as glucose transporter 5 (GLUT5). nih.gov This research demonstrates how dicarboxylic acids, by virtue of their chemical properties, can be modified into powerful tools for investigating complex biological processes like cell death and cancer metabolism. The development of [¹⁸F]glucarate offers an alternative for Positron Emission Tomography (PET) imaging, highlighting the ongoing efforts to refine these molecular probes for research and potential clinical use. nih.gov

Bioanalytical Detection of Glutarate in Biological Samples

The accurate measurement of glutarate in biological matrices such as urine, plasma, and cerebrospinal fluid is crucial for research into metabolic pathways and inherited metabolic disorders. nih.gov A variety of bioanalytical methods have been developed for this purpose, each with distinct principles and performance characteristics. Common techniques include chromatographic methods coupled with mass spectrometry and the use of genetically encoded biosensors. researchgate.netpharmatutor.org

Genetically Encoded Biosensors

A recent approach involves the use of genetically encoded fluorescent biosensors for glutarate. One such biosensor, named "Glusor," has been developed to detect and quantify glutarate in different biological samples, including serum and urine. researchgate.net This method offers a novel way to study glutarate transport and metabolism in real-time. The performance of the Glusor biosensor has been compared with traditional methods like High-Performance Liquid Chromatography (HPLC), demonstrating its potential as a complementary tool for glutarate analysis. researchgate.net

Chromatographic Methods

Chromatography, particularly when coupled with mass spectrometry, represents the gold standard for the quantification of small molecules like glutarate from complex biological samples. pharmatutor.org These methods involve a sample preparation step, followed by chromatographic separation and detection. pharmatutor.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a well-established technique for analyzing volatile or semi-volatile compounds. For non-volatile molecules like glutarate, a chemical derivatization step is required to increase their volatility. GC-MS has been widely used for profiling organic acids in urine to investigate inborn errors of metabolism. nih.gov Stable-isotope dilution assays using GC-MS have been specifically developed to detect and quantify glutaric acid in bodily fluids. nih.gov This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific method for quantifying low-concentration analytes in complex matrices. pharmatutor.orgresearchgate.net It has become a key technique in bioanalysis due to its robustness. researchgate.net For glutarate and its derivatives, stable isotope dilution LC-MS/MS methods are often employed. nih.gov This approach involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-glutarate) to serve as an internal standard. This corrects for variations during sample preparation and analysis, leading to high accuracy and precision. nih.gov The methodology has been thoroughly validated for related compounds like D- and L-2-hydroxyglutaric acid in cerebrospinal fluid, plasma, and urine. nih.gov Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances before the sample is injected into the LC-MS/MS system. pharmatutor.orgresearchgate.net

The table below provides a summary of the primary methodologies used for the bioanalytical detection of glutarate.

| Methodology | Principle | Common Biological Samples | Key Advantages | Notes |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and quantification. | Urine, Other Body Fluids | Well-established for organic acid profiling. | Requires chemical derivatization to make glutarate volatile. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid-phase separation of compounds followed by highly selective and sensitive mass spectrometric detection. | Plasma, Urine, Cerebrospinal Fluid | High sensitivity, high specificity, high accuracy and precision, especially with stable isotope dilution. nih.gov | Considered a gold standard in quantitative bioanalysis. pharmatutor.orgresearchgate.net |

| Genetically Encoded Biosensors (e.g., Glusor) | A genetically engineered protein that fluoresces upon binding to glutarate, allowing for optical detection. | Serum, Urine, Culture Media | Enables real-time measurement and study of metabolic flux. researchgate.net | A newer technique with applications in characterizing transport and metabolism. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase, often with UV or fluorescence detection. | Serum, Urine | Robust and widely available. | Often used as a reference method for comparison with newer techniques. researchgate.net |

Analytical Methodologies for Detection and Quantification of Dipotassium Glutarate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of organic acids like glutarate. Its high resolving power allows for the separation of glutarate from complex matrices, which is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dipotassium (B57713) glutarate. The separation is typically achieved on a reversed-phase column. nih.gov A method for measuring glutamine and alpha-ketoglutarate (B1197944) (a related compound) involves separation on miniature ion-exchange columns followed by derivatization and analysis on a reversed-phase HPLC column. nih.gov The analysis time for this method is approximately 7 minutes, with typical precision for concentration measurements being around 4.6%. nih.gov

For enhanced sensitivity and selectivity, various detection modes can be coupled with HPLC:

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the accurate and reliable quantification of glutaric acid in various biological samples, including plasma, serum, urine, and tissue. creative-proteomics.comnih.gov This technique combines the high separation efficiency of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.com To improve chromatographic and mass spectrometric properties, derivatization of the analyte is often employed. nih.govregionh.dk For instance, a method using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) as a derivatizing agent has been developed for quantifying 3-hydroxyglutaric acid in dried urine spots. nih.govregionh.dk

Fluorometric Detection: This method involves derivatizing glutaric acid to form a fluorescent compound, which can then be detected with high sensitivity. A simple and selective HPLC method with intramolecular excimer-forming fluorescence derivatization has been described for the diagnosis of glutaric aciduria type I. nih.govfamiliasga.com In this method, glutaric acid and 3-hydroxyglutaric acid in urine are derivatized with 1-pyrenebutyric hydrazide (PBH). nih.govfamiliasga.com The derivatives are then separated on a C18 column and detected fluorometrically, with a run time of 18 minutes. nih.govfamiliasga.com This method demonstrates excellent linearity, reproducibility, and sensitivity, with a limit of detection of 0.2 micromol/l for glutaric acid. nih.govfamiliasga.com

| Detection Mode | Derivatizing Agent | Sample Matrix | Key Findings |

|---|---|---|---|

| Mass Spectrometry (MS) | DAABD-AE | Dried Urine Spots | Improves chromatographic and mass spectrometric properties for sensitive quantification. nih.govregionh.dk |

| Fluorometric | 1-pyrenebutyric hydrazide (PBH) | Urine | Enables highly sensitive and selective detection with a low limit of detection (0.2 µM). nih.govfamiliasga.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since glutaric acid is non-volatile, a derivatization step is necessary to convert it into a more volatile form. This typically involves esterification to form methyl or ethyl esters, or silylation to form trimethylsilyl (B98337) (TMS) derivatives. nih.govhmdb.ca

A stable-isotope dilution assay using GC-MS has been developed to detect and quantify levels of glutaric acid in bodily fluids. cdc.gov This method involves extracting glutaric acid from the sample and then analyzing it by GC-MS. cdc.gov Another method involves the aqueous-phase derivatization of organic acids to their ethyl esters with diethyl sulfate, followed by headspace solid-phase microextraction and GC-MS analysis. nih.gov This technique has a detection limit of 34 nM for glutaric acid. nih.gov GC-MS is a standard method for urine organic acid profiling to investigate inborn errors of metabolism. nih.govmdpi.com

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic compounds, including the glutarate anion. shimadzu.comshimadzu.com This method is particularly suitable for analyzing organic acids in aqueous samples. shimadzu.com In ion chromatography, separation is achieved based on the interaction of the analyte ions with an ion-exchange stationary phase. shimadzu.com Suppressed conductivity detection is often the technique of choice for detecting organic acids with high sensitivity while minimizing interferences. thermofisher.com

A gradient ion chromatography method with suppressed conductivity detection has been developed for the simultaneous separation and determination of organic acids, including glutaric acid, and inorganic anions. researchgate.net This method can separate and determine these compounds within 33 minutes. researchgate.net The calibration graphs for this method are linear over a wide range, and the detection limits are low. researchgate.net

Spectrophotometric and Fluorometric Assays for Glutarate

Spectrophotometric and fluorometric assays offer simpler and more rapid alternatives to chromatographic methods for the quantification of glutarate, although they may have lower specificity.

Spectrophotometric methods for carboxylic acids are often based on the formation of colored derivatives. tandfonline.com One such method involves the reaction of carboxylic acids with 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form 2-nitrophenylhydrazide derivatives. tandfonline.com These derivatives produce an intense violet color in an alkaline medium, which can be measured spectrophotometrically. tandfonline.com

Fluorometric assays provide higher sensitivity compared to spectrophotometric methods. These assays often involve enzymatic reactions that produce a fluorescent product. apexbt.comelabscience.com For example, a fluorometric assay for α-ketoglutarate involves a reaction where α-ketoglutarate is transaminated, leading to the production of pyruvate (B1213749). The pyruvate then reacts with a probe to generate a fluorescent product. apexbt.comabcam.comsigmaaldrich.com This type of assay is highly sensitive and can detect α-ketoglutarate in the range of 0.01 to 10 nmoles. apexbt.comabcam.com

Electrochemical Detection Methods for Glutarate

Electrochemical methods offer a sensitive and selective means of detecting glutaric acid. These methods are based on the electrochemical properties of the analyte or its derivatives. For instance, the electrochemical sensing of glutaric acid has been achieved using various approaches, including the use of ferrocene (B1249389) dicarboxylic acid amide and membranes containing carbazolocarbazole. oup.com Another approach involves the adsorption of copper complexes on graphite (B72142) electrodes. oup.com Recently, a commercially feasible electrosynthesis strategy for glutaric acid from glutaraldehyde (B144438) has been developed, which relies on electrochemical oxidation. rsc.orgnih.gov

Enzymatic Assays for Specific Glutarate Quantification

Enzymatic assays are highly specific and sensitive, making them valuable for the quantification of glutarate in biological samples. nih.gov These assays utilize enzymes that specifically react with glutarate or a related compound.

An enzymatic assay for the quantitative analysis of (D)-2-hydroxyglutarate is based on the conversion of D2HG to α-ketoglutarate (αKG) by the enzyme (D)-2-hydroxyglutarate dehydrogenase (HGDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The concentration of D2HG is determined by detecting the stoichiometrically generated NADH. nih.gov This assay has a quantification limit of 0.44 μM in tumor tissue and 2.77 μM in serum. nih.gov

Another enzymatic assay for α-ketoglutaramate involves its conversion to α-ketoglutarate by the enzyme ω-amidase. The α-ketoglutarate is then quantified by measuring the disappearance of NADH in the presence of glutamate (B1630785) dehydrogenase and ammonia (B1221849). nih.gov

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC | Separation based on polarity | High resolution, versatile detection modes | May require derivatization, longer analysis time |

| GC-MS | Separation of volatile derivatives | High sensitivity and specificity | Requires derivatization, not suitable for non-volatile compounds |

| Ion Chromatography | Separation of ionic species | Good for anionic glutarate, high sensitivity | Limited to ionic compounds |

| Spectrophotometric/Fluorometric Assays | Formation of colored/fluorescent products | Rapid, simple, high sensitivity (fluorometric) | Lower specificity, potential for interference |

| Electrochemical Methods | Measurement of electrochemical properties | High sensitivity and selectivity | Can be complex, may require specialized electrodes |

| Enzymatic Assays | Specific enzyme-substrate reaction | Highly specific and sensitive | Enzyme stability can be an issue, may be more expensive |

Sample Preparation and Matrix Effects in Glutarate Analysis

The accurate quantification of glutarate in various samples is critically dependent on robust sample preparation. The primary objectives of sample preparation are to extract glutarate from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The complexity of the sample matrix, such as in biological fluids or fermentation broths, can significantly impact the analytical results through what are known as matrix effects.

Matrix effects refer to the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting, interfering compounds present in the sample matrix. These effects are a major concern in quantitative analysis, particularly for highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), as they can compromise accuracy, reproducibility, and sensitivity. For polar dicarboxylic acids like glutaric acid, analytical challenges include poor signal intensity and retention, especially when using reversed-phase liquid chromatography with electrospray mass spectrometry (RP-LC-ESI-MS/MS).

Effective sample preparation is the primary strategy to mitigate these interferences. The choice of technique is dictated by the physicochemical properties of glutarate, the nature of the sample matrix, and the requirements of the subsequent analytical instrument. Common matrices in which glutarate is analyzed include plasma, serum, urine, tissue samples, and biological production systems like fermentation broths.

Common Sample Preparation Techniques

Several techniques are employed to isolate glutarate and minimize matrix interference.

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation is a common initial step. This process removes large protein molecules that can interfere with analysis. Techniques may involve the use of organic solvents or ultrafiltration with molecular weight cut-off (MWCO) spin filters.

Liquid-Liquid Extraction (LLE): LLE is a widely used method for separating glutaric acid from aqueous environments like fermentation broths. This technique involves partitioning the analyte between two immiscible liquid phases.

Physical Extraction: Solvents are chosen based on their ability to selectively dissolve glutaric acid. n-butanol has been identified as a particularly effective solvent, achieving high extraction yields and selectivity. Repetitive extraction with n-butanol can recover up to 98.4% of glutaric acid from an aqueous phase.

Reactive Extraction: This method involves an extractant in the organic phase that chemically reacts with glutaric acid to form a complex, which is then solubilized in the organic phase. Trioctylamine (TOA) is a frequently used reactive extractant for this purpose.

Solid-Phase Extraction (SPE): SPE is a cleanup method that separates components of a mixture based on their physical and chemical properties. In this process, the sample is passed through a solid sorbent which retains the analyte, while matrix interferences are washed away. The purified analyte is then eluted with an appropriate solvent. SPE is effective for cleaning samples prior to LC-MS analysis.

Derivatization: Due to the high polarity and low volatility of glutaric acid, derivatization is a crucial step in many analytical methods, particularly for gas chromatography (GC) and often for LC-MS. This process chemically modifies the glutarate molecule to improve its analytical characteristics, such as volatility, thermal stability, chromatographic retention, and ionization efficiency.

For GC-MS analysis , common methods include conversion to more volatile esters (e.g., ethyl esters using diethyl sulfate) or silyl (B83357) derivatives (e.g., trimethylsilyl derivatization).

For LC-MS/MS analysis , derivatization can significantly enhance signal intensity and improve chromatographic separation from isomers. Butylation, using n-butanol, has been shown to improve signal intensity and retention for analysis in plasma and urine. Other specialized reagents have also been developed to improve detection in complex samples like dried urine spots.

Research Findings on Sample Preparation for Glutarate Analysis

Detailed research has focused on optimizing extraction and derivatization to improve analytical performance. The following tables summarize key findings from various studies.

| Extraction Method | Solvent/Reagent | Sample Matrix | Key Findings | Citations |

|---|---|---|---|---|

| Physical LLE | n-butanol | Aqueous Phase / Fermentation Broth | Demonstrated high extraction yield and selectivity. Repetitive extraction recovered 98.4% of glutaric acid. | |

| Reactive LLE | Trioctylamine (TOA) in various diluents (e.g., kerosene, nonan-1-ol) | Aqueous Solutions | Forms a complex with glutaric acid, enabling efficient extraction into the organic phase. Kerosene was found to be a highly effective diluent. | |

| Physical LLE | Rice bran oil, Cyclohexane, Sesame oil | Aqueous Phase | Comparison showed rice bran oil had the highest distribution coefficient and extraction efficiency among the tested solvents. |

| Derivatization Reagent | Analytical Technique | Sample Matrix | Purpose and Advantages | Citations |

|---|---|---|---|---|

| Diethyl sulfate | GC-MS | Urine | Converts glutaric acid to its ethyl ester, enabling headspace solid-phase microextraction. | |

| n-butanol | LC-MS/MS | Plasma, Urine | Enhances signal intensity and improves chromatographic separation of isomers with poor retention in reverse-phase LC. | |

| Trimethylsilyl (TMS) reagents | GC-MS/MS | Urine | A widely used method to increase volatility for GC analysis, allowing for differentiation from isobaric molecules. | |

| 1-pyrenebutyric hydrazide (PBH) | HPLC with Fluorescence Detection | Urine | Creates a highly fluorescent derivative for sensitive detection. | |

| DAABD-AE | LC-MS/MS | Dried Urine Spots | Improves chromatographic and mass spectrometric properties, allowing for direct analysis from the dried spot without prior extraction. |

Advanced Applications of Dipotassium Glutarate in Non Clinical Fields

Dipotassium (B57713) Glutarate as a Component in Polymer Synthesis and Modification

The fundamental structure of dipotassium glutarate, featuring a five-carbon backbone capped by two carboxylate groups, makes it an effective building block for step-growth polymerization. It can react with other difunctional monomers, such as diamines and diols, to form long-chain polymers.

This compound serves as a monomer component in the synthesis of both polyamides and polyesters. In these polycondensation reactions, the glutarate moiety is incorporated into the polymer backbone, influencing the material's final properties.

Polyamide Synthesis : Polyamides are traditionally formed by the condensation reaction between a dicarboxylic acid and a diamine nih.gov. This compound can be used as the dicarboxylic acid component, particularly in solution-based polymerization methods. The reaction with a diamine results in the formation of repeating amide linkages (-CO-NH-), creating a polyamide. While high-temperature melt condensation is common for producing well-known polyamides like Nylon, alternative methods are continuously being developed nih.govresearchgate.net. The use of a salt form like this compound can be advantageous in specific catalytic systems or lower-temperature processes.

Polyester (B1180765) Synthesis : The synthesis of polyesters involves the reaction of a dicarboxylic acid with a diol, forming ester bonds (-CO-O-) researchgate.netyoutube.com. The glutarate unit from this compound can be a key component of the resulting polyester. A notable example is the enzymatic synthesis of poly(ethylene glutarate) nih.gov. In this process, an immobilized lipase (B570770) enzyme catalyzes the polycondensation, a greener alternative to traditional metal catalysts that require high temperatures nih.gov. This enzymatic approach highlights the utility of glutarate in producing bio-based and biocompatible polyesters.

The length and flexibility of the five-carbon chain of the glutarate unit contribute to the mechanical properties, such as elasticity and melting point, of the resulting polymers.

Biopolymers—polymers produced by living organisms or derived from renewable sources—are extensively researched for biomedical applications due to their biocompatibility and biodegradability nih.govjosorge.com. These materials, including polysaccharides like chitosan (B1678972) and alginate, and proteins like collagen, are used in drug delivery, tissue engineering, and wound healing nih.govmdpi.com.

This compound can be utilized as a modification or cross-linking agent to tailor the properties of these natural biopolymers for specific biomedical purposes. The carboxylate groups of glutarate can react with the abundant hydroxyl (-OH) and amino (-NH2) groups present in the structure of polysaccharides and proteins mdpi.com. This reaction can form ester or amide cross-links, creating a network structure that can:

Control the swelling and degradation rate of hydrogels used in tissue engineering scaffolds acs.org.

Modify the release kinetics of drugs encapsulated within a biopolymer matrix mdpi.com.

Enhance the mechanical strength of biopolymer films and membranes.

Because glutaric acid is a naturally occurring metabolite, its incorporation into biomedical materials is not expected to introduce significant toxicity, making it a suitable candidate for creating materials that interact with biological systems nih.gov.

Use in Analytical Chemistry and Laboratory Reagents

In the laboratory setting, this compound's chemical properties as a salt of a weak dicarboxylic acid lend it to applications as a buffering agent and a precursor for chemical synthesis.

Maintaining a stable pH is critical for the function and analysis of biological molecules nih.gov. Buffers are aqueous solutions that resist pH changes and are essential components of biochemical assays. Common buffers include phosphate-buffered saline (PBS) and Tris, which are effective within specific pH ranges mdpi.com.

This compound, as the conjugate base of glutaric acid, can function as a buffering agent. Glutaric acid is a weak diprotic acid with two dissociation constants (pKa), allowing it to buffer effectively across two pH ranges.

Interactive Data Table: pKa Values and Buffering Ranges

| Acid/Buffer System | pKa1 | pKa2 | Effective Buffering Range(s) | Notes |

| Glutaric Acid | 4.34 | 5.42 | ~3.3-5.3 and ~4.4-6.4 | Useful in the slightly acidic to neutral pH range. |

| Phosphoric Acid (in PBS) | 2.15 | 7.20 | ~6.2-8.2 (using the H₂PO₄⁻/HPO₄²⁻ pair) | Widely used for physiological pH, but phosphate (B84403) can interfere with some assays by precipitating divalent cations nih.govmdpi.com. |

| Tris | 8.06 | - | ~7.0-9.0 | Common in molecular biology, but its pH is sensitive to temperature changes mdpi.com. |

The use of a glutarate-based buffer can be advantageous in experiments where phosphate ions might interfere with the reaction being studied, such as assays involving enzymes that are sensitive to phosphate or processes where the precipitation of divalent metal cations (e.g., Ca²⁺, Mg²⁺) must be avoided nih.gov.

In chemical synthesis, this compound serves as a versatile precursor. Its two carboxylate groups are nucleophilic and can undergo various reactions to create more complex molecules. It can be readily converted back to glutaric acid or used to synthesize derivatives like glutaric anhydride (B1165640) or dialkyl glutarates.

These derivatives are important intermediates in organic synthesis. For example, glutaric anhydride is a starting material for producing certain polymers and pharmaceuticals. While this compound's role as a starting material for broad chemical synthesis is clear, its specific application as a derivatizing agent for analytical purposes, such as preparing samples for chromatography, is not widely documented. However, its fundamental reactivity makes it a valuable bifunctional building block in synthetic chemistry.

Application in Material Science and Engineering

The ability of the glutarate dicarboxylate to coordinate with metal ions has led to its use in the synthesis of novel materials with specific structural and functional properties. Researchers in material science and engineering have utilized glutarate to construct coordination polymers and functionalized biomaterials.

Coordination Polymers : this compound can be used as a source of glutarate ligands for synthesizing coordination polymers, also known as metal-organic frameworks (MOFs). In these materials, metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks. For instance, a cobalt(II)-glutarate coordination polymer has been synthesized that forms a two-dimensional interlocking structure. The properties of such materials, including their magnetic and catalytic behavior, are determined by the choice of the metal ion and the geometry of the organic linker.

Functional Biomaterials : Beyond modifying existing biopolymers, glutarate can be incorporated into the synthesis of new inorganic biomaterials. One study demonstrated the synthesis of octacalcium phosphate (OCP), a material of interest for bone regeneration, containing incorporated glutarate ions. The glutarate was shown to be integrated into the hydrated layers of the OCP crystal structure. This incorporation can modify the material's degradation rate and biological response, potentially leading to the development of improved ceramic biomaterials for orthopedic applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Glutarate Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. Glutarate, the conjugate base of glutaric acid, is an effective dicarboxylate ligand in the synthesis of these materials due to the conformational flexibility of its aliphatic chain. This flexibility allows for the formation of diverse and dynamic network structures.

The glutarate ligand can adopt several conformations, primarily described as anti-anti, anti-gauche, and gauche-gauche rotamers. These different spatial arrangements of the carboxylate groups enable the glutarate ligand to bridge metal centers in various ways, leading to one-, two-, or three-dimensional structures. For instance, in a cobalt(II)-glutarate coordination polymer, both anti and gauche conformations of the glutarate ligands were observed to interlock cobalt ions, creating a three-dimensional structure with distinct interlayer spacing. marketsandmarkets.comhaifa-group.com The flexibility of the glutarate chain can also impart a "breathing" capability to the MOF, where the framework can change its structure in response to external stimuli like the introduction of guest molecules. nih.gov

The table below summarizes key structural features of some reported coordination polymers that utilize glutarate as a ligand.

| Metal Ion | Glutarate Conformation(s) | Resulting Structure | Key Feature | Reference |

| Cobalt(II) | anti and gauche | 3D coordination polymer | Interlocking 2D layers | marketsandmarkets.comhaifa-group.com |

| Cadmium(II) | anti-anti and gauche-anti | 2D rhomboid grid layers | Formation of a 3D network through strutting ligands | guidechem.com |

| Calcium(II) | Not specified | 3D framework (bioMIL-2) | "Breathing" behavior upon hydration | nih.gov |

| Lanthanide(III) | gauche-gauche | 3D framework with cage-like features | Unusual binuclear lanthanum cage | mdpi.com |